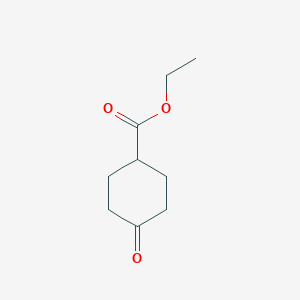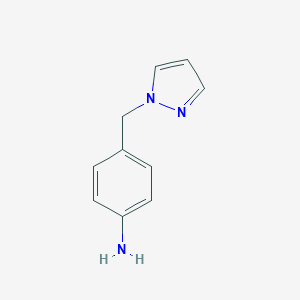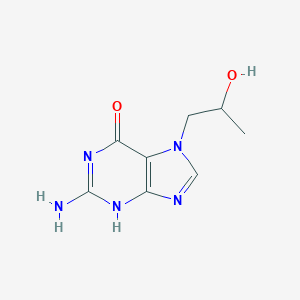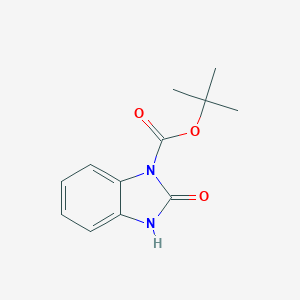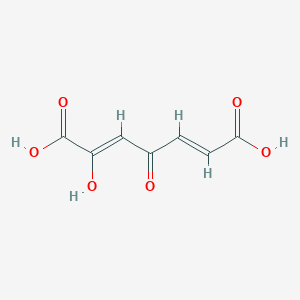
2,4-Dioxohept-5-enedioic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-Dioxohept-5-enedioic acid, also known as maleic anhydride, is a cyclic dicarboxylic anhydride with the chemical formula C4H2O3. It is a white crystalline solid that is soluble in water, alcohol, and ether. Maleic anhydride is widely used in the chemical industry as a raw material for the production of various chemicals, including butanediol, tetrahydrofuran, and unsaturated polyester resins.
Mechanism Of Action
Maleic anhydride is a reactive molecule that can undergo various reactions with different functional groups. It can react with alcohols, amines, and thiols to form esters, amides, and thioesters, respectively. Maleic anhydride can also undergo Diels-Alder reactions with dienes to form cyclic compounds.
Biochemical And Physiological Effects
Maleic anhydride has been shown to have toxic effects on the respiratory system and the skin. It can cause irritation, inflammation, and allergic reactions. Maleic anhydride has also been shown to have mutagenic and carcinogenic effects in animal studies.
Advantages And Limitations For Lab Experiments
Maleic anhydride is a versatile reagent that can be used for a wide range of chemical reactions. It is relatively inexpensive and readily available. However, 2,4-Dioxohept-5-enedioic acid anhydride is highly reactive and can be hazardous to handle. It requires careful handling and storage to prevent accidents.
Future Directions
There are several areas of research that could benefit from further investigation into the properties and applications of 2,4-Dioxohept-5-enedioic acid anhydride. One area of interest is the development of new synthetic methods for the production of 2,4-Dioxohept-5-enedioic acid anhydride with higher yields and lower environmental impact.
Another area of research is the investigation of the toxicological effects of 2,4-Dioxohept-5-enedioic acid anhydride on human health. Further studies are needed to determine the safe levels of exposure and the potential long-term effects of 2,4-Dioxohept-5-enedioic acid anhydride exposure.
In the field of materials science, there is a growing interest in the use of 2,4-Dioxohept-5-enedioic acid anhydride as a building block for the synthesis of new polymers with novel properties. The development of new 2,4-Dioxohept-5-enedioic acid anhydride-based polymers could lead to the creation of new materials with improved mechanical, thermal, and chemical properties.
Conclusion:
In conclusion, 2,4-Dioxohept-5-enedioic acid anhydride is a versatile and widely used chemical that has many applications in various fields of science. It is a reactive molecule that can undergo various reactions with different functional groups. Maleic anhydride has toxic effects on the respiratory system and the skin and requires careful handling and storage. Further research is needed to investigate the properties and applications of 2,4-Dioxohept-5-enedioic acid anhydride and to determine its potential long-term effects on human health.
Synthesis Methods
Maleic anhydride can be synthesized by the oxidation of benzene or butane using a catalyst. The most commonly used catalysts are vanadium pentoxide, molybdenum trioxide, and iron oxide. The oxidation reaction is carried out at high temperatures and pressures, and the yield of 2,4-Dioxohept-5-enedioic acid anhydride is around 60-70%.
Scientific Research Applications
Maleic anhydride has been extensively studied for its applications in various fields of science. In the field of chemistry, 2,4-Dioxohept-5-enedioic acid anhydride is used as a reagent for the synthesis of various organic compounds. It is also used as a crosslinking agent for polymers and as a curing agent for epoxy resins.
In the field of materials science, 2,4-Dioxohept-5-enedioic acid anhydride is used as a raw material for the production of unsaturated polyester resins, which are widely used in the manufacturing of fiberglass reinforced plastics. Maleic anhydride is also used as a flame retardant and as a plasticizer for polyvinyl chloride.
In the field of biotechnology, 2,4-Dioxohept-5-enedioic acid anhydride is used as a coupling agent for the immobilization of enzymes and proteins on solid supports. It is also used as a crosslinking agent for the preparation of hydrogels.
properties
CAS RN |
140866-22-4 |
|---|---|
Product Name |
2,4-Dioxohept-5-enedioic acid |
Molecular Formula |
C7H6O6 |
Molecular Weight |
186.12 g/mol |
IUPAC Name |
(2Z,5E)-2-hydroxy-4-oxohepta-2,5-dienedioic acid |
InChI |
InChI=1S/C7H6O6/c8-4(1-2-6(10)11)3-5(9)7(12)13/h1-3,9H,(H,10,11)(H,12,13)/b2-1+,5-3- |
InChI Key |
BDELIVZMHJIBBD-UHFFFAOYSA-N |
Isomeric SMILES |
C(=C/C(=O)O)\C(=O)/C=C(/C(=O)O)\O |
SMILES |
C(=CC(=O)O)C(=O)C=C(C(=O)O)O |
Canonical SMILES |
C(=CC(=O)O)C(=O)C=C(C(=O)O)O |
synonyms |
2,4-dioxohept-5-enedioic acid fumarylpyruvate |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



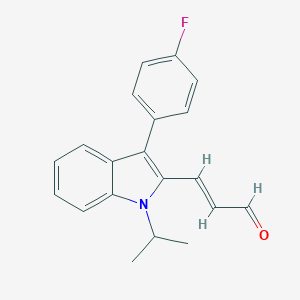
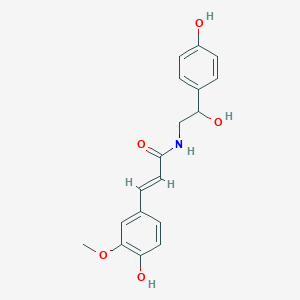
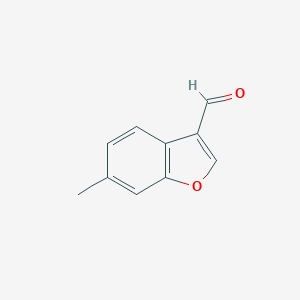
![5,11-Dihydro-2-hydroxyindolo[3,2-b]carbazole-6-carboxaldehyde](/img/structure/B123788.png)
![Tert-butyl (E)-7-[3-(4-fluorophenyl)-1-(1-methylethyl)-1H-indol-2-YL]-5-hydroxy-3-oxo-6-heptenoate](/img/structure/B123790.png)

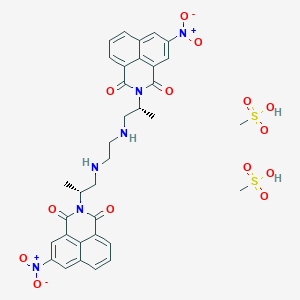
![5,11-Dihydro-8-hydroxyindolo[3,2-b]carbazole-6-carboxaldehyde](/img/structure/B123797.png)
![5,11-Dihydro-2,10-dihydroxyindolo[3,2-b]carbazole-6-carboxaldehyde](/img/structure/B123806.png)
![5,11-Dihydro-4,8-dihydroxyindolo[3,2-b]carbazole-6-carboxaldehyde](/img/structure/B123809.png)
